

Dotinurad and its Target URAT1: A Technical Guide

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Compound of Interest					
Compound Name:	Dotinurad				
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Abstract

Dotinurad is a novel, potent, and highly selective inhibitor of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] This selectivity profile minimizes off-target effects, offering a promising therapeutic option for the management of hyperuricemia and gout.[4][5][6] This technical guide provides an in-depth overview of **Dotinurad**'s mechanism of action, its interaction with URAT1, and relevant experimental data and protocols.

Introduction to URAT1 and its Role in Hyperuricemia

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a member of the organic anion transporter (OAT) family.[7][8] It is primarily located on the apical membrane of renal proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4][8][9] In hyperuricemia, a condition characterized by elevated serum uric acid levels, the activity of URAT1 plays a significant role. [9][10] By inhibiting URAT1, the renal excretion of uric acid is increased, leading to a reduction in serum uric acid levels.[4][5] This makes URAT1 a prime therapeutic target for the treatment of hyperuricemia and gout.[9][11][12]

Dotinurad: Mechanism of Action



Dotinurad functions as a selective urate reabsorption inhibitor (SURI) by potently and selectively inhibiting URAT1.[1][2][3] Its mechanism of action involves a dual mode of inhibition:

- Cis-inhibition: **Dotinurad** competitively binds to the extracellular domain of URAT1, preventing uric acid from accessing its binding site and thereby directly blocking its reabsorption.[4][13]
- Trans-inhibition: Intracellularly accumulated **Dotinurad** can inactivate URAT1 from the inside, a mechanism not observed with other uricosuric agents like benzbromarone or probenecid.[13] This trans-inhibition is thought to contribute to the potent in vivo efficacy of **Dotinurad** that is greater than what might be predicted from its in vitro IC50 value alone.[13]

Recent structural studies using cryo-electron microscopy have revealed that **Dotinurad**, along with other gout therapeutics, locks URAT1 in an inward-facing conformation, effectively inhibiting its transport function.[14][15] Specific amino acid residues, such as H142 and R487, have been identified as crucial for the selective binding of **Dotinurad** to URAT1.[16]

Quantitative Data In Vitro Inhibitory Activity

Dotinurad demonstrates high potency and selectivity for URAT1 compared to other uricosuric agents and other renal transporters.

Compound	URAT1 IC50 (μM)	ABCG2 IC50 (μM)	OAT1 IC50 (μM)	OAT3 IC50 (μM)
Dotinurad	0.0372[1][17]	4.16[1][17]	4.08[1][17]	1.32[1][17]
Benzbromarone	0.190[1][17]	-	-	-
Lesinurad	30.0[1][17]	-	-	-
Probenecid	165[1][17]	-	-	-

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of **Dotinurad** in lowering serum uric acid (sUA) levels in patients with hyperuricemia and gout.



Study Phase	Dotinurad Dose	Mean Percent Change in sUA from Baseline	Percentage of Patients Achieving sUA ≤ 6.0 mg/dL
Phase 2	0.5 mg	-21.81%[18]	23.1%[18]
1 mg	-33.77%[18]	65.9%[18]	
2 mg	-42.66%[18]	74.4%[18]	
4 mg	-61.09%[18]	100%[18]	
Long-term (58 weeks)	2 mg	-47.17%[2]	91.30%[2]
4 mg	-57.35%[2]	100.00%[2]	
Pooled Analysis (Phase II/III)	2 mg	-42.17%[19]	82.8%[19]
4 mg	-60.42%[19]	100.0%[19]	

Experimental Protocols URAT1 Inhibition Assay ([14C]Uric Acid Uptake)

This protocol outlines a common method for determining the inhibitory activity of compounds against URAT1 in vitro.[20][21]

Cell Culture:

- Maintain HEK293 cells stably expressing human URAT1 (hURAT1) in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[20]
- Culture cells at 37°C in a humidified atmosphere with 5% CO2.[20]
- Seed cells into 24-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.[20] Use mock-transfected cells as a negative control.[20]

Inhibition Assay:

Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBS).[20]



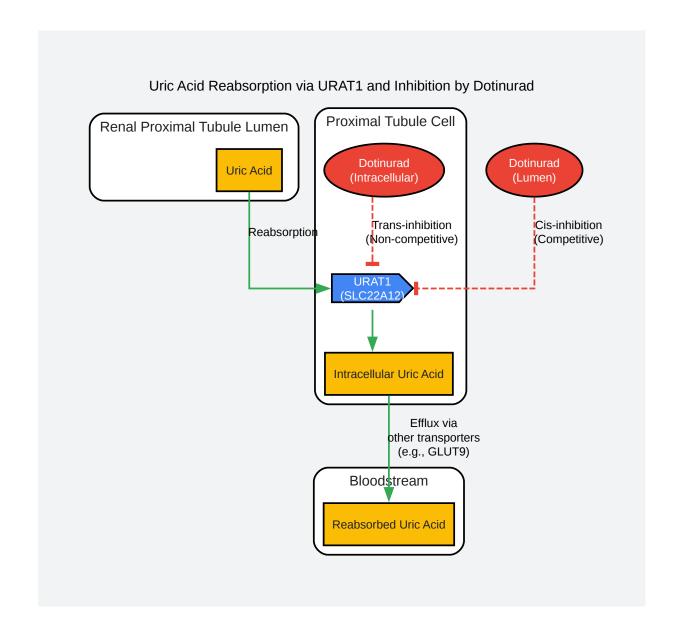
- Add HBS containing the desired concentrations of the test compound (e.g., **Dotinurad**) or vehicle control to the wells.[20]
- Pre-incubate the plates at 37°C for 10-15 minutes.[20][21]
- Initiate the uptake reaction by adding a pre-warmed solution of [14C]uric acid (e.g., final concentration of 20 μM) to each well.[20]
- Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 5 minutes).
 [20][21]
- Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBS.[20][21]

Quantification and Data Analysis:

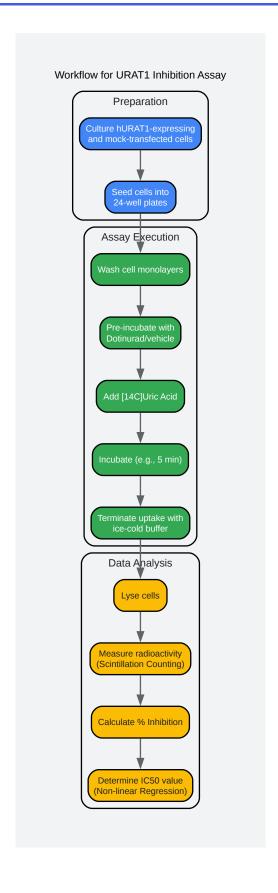
- Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).[21]
- Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter.[20][21]
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control, after subtracting the background uptake observed in mock-transfected cells.
 [20]
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using nonlinear regression.[20]

Visualizations Signaling Pathway

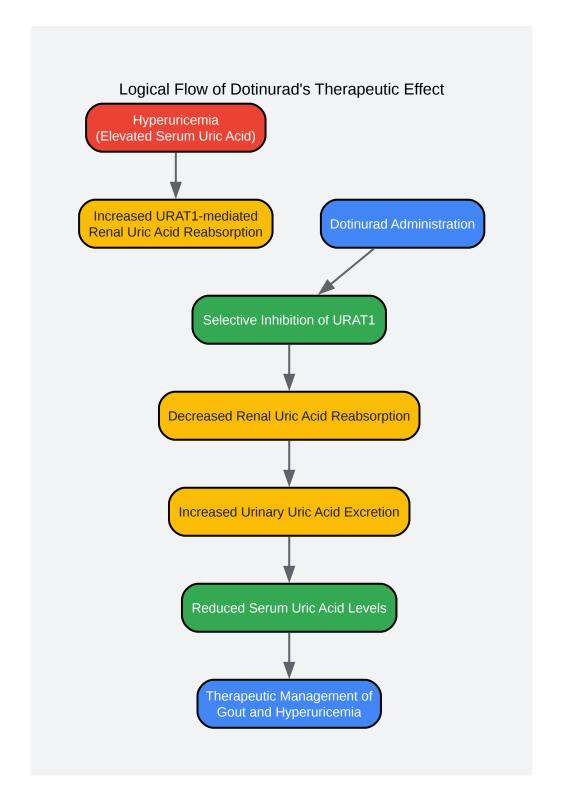












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